molecular formula C22H20N6O B12464275 3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one

3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one

Cat. No.: B12464275
M. Wt: 384.4 g/mol
InChI Key: IEIIYCMBZLHUFW-UHFFFAOYSA-N
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Description

11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one is a complex organic compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one involves multiple steps, starting with the preparation of the pyrazolopyrimidine scaffold. One common method involves the condensation of 3 with acetyl acetone to form an open-chain Schiff base product . This intermediate is then subjected to further reactions to introduce the phenyl and diazatricyclo moieties.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetyl acetone, phenyl boronic acid, and various oxidizing and reducing agents. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as EGFR and VGFR2, which are involved in cell proliferation and survival . By binding to these targets, the compound can disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one stands out due to its unique combination of the pyrazolopyrimidine scaffold with the diazatricyclo moiety. This structural feature enhances its biological activity and selectivity, making it a promising candidate for further research and development .

Properties

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

11-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)-2,11-diazatricyclo[7.3.1.02,7]trideca-4,6-dien-3-one

InChI

InChI=1S/C22H20N6O/c29-20-8-4-7-17-9-15-10-18(27(17)20)13-26(12-15)21-19-11-25-28(22(19)24-14-23-21)16-5-2-1-3-6-16/h1-8,11,14-15,18H,9-10,12-13H2

InChI Key

IEIIYCMBZLHUFW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=CC=CC(=O)N3C1CN(C2)C4=NC=NC5=C4C=NN5C6=CC=CC=C6

Origin of Product

United States

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